
5,7,9,10-tetrahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,9,10-tetrahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione is a natural product found in Cortinarius basirubescens and Cortinarius persplendidus with data available.
Scientific Research Applications
Intramolecular Behaviors
Research by Kendall and Shechter (2001) investigated the intramolecular behaviors of anthryldicarbenic systems. They examined the decomposition of specific anthracene derivatives and their conversion into different chemical structures at high temperatures. This study contributes to understanding the chemical properties and reactions of related compounds (Kendall & Shechter, 2001).
Bioactivity of Substituted Anthracene Derivatives
A study by Hua et al. (2002) synthesized substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrones and evaluated their anticancer and antimalarial activities. This research demonstrates the potential bioactivity of derivatives related to the compound (Hua et al., 2002).
Cytotoxic Aminoanthraquinone Derivatives
Nor et al. (2013) focused on synthesizing aminoanthraquinones and testing their cytotoxic activity against cancer cells. This highlights the potential medicinal applications of anthracene derivatives in cancer treatment (Nor et al., 2013).
Structural Analysis and Polymorphism
The work by Hopf et al. (2012) on the structure of similar anthracene derivatives provides insights into their molecular structure, hydrogen bonding, and polymorphism. Understanding these structural aspects is crucial for the development of applications in various fields (Hopf et al., 2012).
Substituent Effects
Yamamura et al. (1988) studied the effects of different substituents on the properties of 9,10-dihydro-9,10-o-benzenoanthracene-1,4-diones, which is relevant for understanding how modifications to the compound can alter its chemical behavior (Yamamura et al., 1988).
Synthesis Methods and Applications
Several studies have focused on synthesizing related compounds and exploring their applications, such as in anticancer drugs and organic synthesis. These include works by Chandler & Stoodley (1980), Jung & Lowe (1977), and others, which provide valuable insights into synthetic methods and potential applications (Chandler & Stoodley, 1980), (Jung & Lowe, 1977).
properties
Product Name |
5,7,9,10-tetrahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |
|---|---|
Molecular Formula |
C16H16O7 |
Molecular Weight |
320.29 g/mol |
IUPAC Name |
5,7,9,10-tetrahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C16H16O7/c1-16(22)4-6-10(8(18)5-16)15(21)11-7(17)3-9(23-2)14(20)12(11)13(6)19/h3,8,18-19,21-22H,4-5H2,1-2H3 |
InChI Key |
WWTHHBSODPGTAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C=C(C3=O)OC)O)O)O |
synonyms |
(1S,3S)-austrocortirubin austrocortirubin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B1193851.png)


![[6-chloro-3-[2-[(4-chlorophenyl)methyl]-4-phenylpyrazol-3-yl]-1H-indol-2-yl]-[(3R)-3-[3-(dimethylamino)propyl-methylamino]pyrrolidin-1-yl]methanone](/img/structure/B1193869.png)
![2-[2-[[4-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]phenyl]carbamoyloxy]ethyldisulfanyl]oxyethyl [2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] carbonate](/img/structure/B1193872.png)